molecular formula C13H20FN3 B8293479 2-fluoro-N1-(2-(piperidin-1-yl)ethyl)benzene-1,4-diamine

2-fluoro-N1-(2-(piperidin-1-yl)ethyl)benzene-1,4-diamine

Cat. No. B8293479
M. Wt: 237.32 g/mol
InChI Key: ZLXSLIYKJPKNBY-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 2-fluoro-4-nitro-N-(2-(piperidin-1-yl)ethyl)aniline (1.87 g, 7.00 mmol) in THF (20 mL) was added catalyst Pd/C (0.50 g). The reaction mixture was stirred at rt under H2 overnight. The mixture was filtered, and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (DCM/MeOH (V/V)=15:1) to give the title compound as yellow oil (1.50 g, 90%).
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:3]=1[NH:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>C1COCC1.[Pd]>[F:1][C:2]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:3]=1[NH:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
FC1=C(NCCN2CCCCC2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (DCM/MeOH (V/V)=15:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)N)NCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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